molecular formula C13H10ClN3O B4446262 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4446262
M. Wt: 259.69 g/mol
InChI Key: QQJAHVIAZGCNIN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a hydroxyl group at position 5. Pyrazolo[1,5-a]pyrimidines are purine analogs known for their diverse biological activities, including antitrypanosomal, antischistosomal, and kinase inhibitory properties .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)10(7-15-17)9-4-2-3-5-11(9)14/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAHVIAZGCNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of 3-(phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.

    Substitution: Formation of various substituted pyrazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Hydroxyl Group Reactivity and Spectral Characteristics
  • Hydroxyl Chemical Shift : The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives typically appears between δ 12.44–12.60 ppm in $ ^1H $ NMR. For example:

    • 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol : δ 12.44 ppm .
    • 3-(4-Fluorophenyl)-5-methyl-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol : δ 12.60 ppm .
      The slight upfield shift in the fluorophenyl derivative may arise from electron-withdrawing effects of the sulfonyl group.
  • Reactivity : The hydroxyl group can be substituted via reactions with POCl$_3$ to form chloro derivatives (e.g., 7-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, 78% yield) , enabling further functionalization.

Table 1: Key Substituents and Spectral Data of Selected Analogs
Compound Name Substituents (Positions) $ ^1H $ NMR (OH, ppm) Key Applications/Notes
Target Compound 3-(2-ClPh), 5-Me, 7-OH ~12.50 (estimated) Purine analog, synthetic intermediate
5-(4-Isopropylphenyl)-7-ol 5-(4-iPrPh), 7-OH 12.44 Protic solvent-dependent synthesis
3-(4-Fluorophenyl)-5-Me-6-SO$_2$Me 3-(4-FPh), 5-Me, 6-SO$_2$Me, 7-OH 12.60 Anticancer intermediate
7-Chloro-3-(4-MeOPh)-5-Me 3-(4-MeOPh), 5-Me, 7-Cl N/A Kinase inhibitor precursor

Key Research Findings and Contradictions

  • Solvent Dependence : Protic solvents (e.g., acetic acid) are critical for forming pyrazolo[1,5-a]pyrimidin-7-ol derivatives, as shown in the synthesis of 4g . However, polar aprotic solvents may favor chloro-substituted products .
  • Biological Activity vs. Substituents : While 2,4-dichlorophenyl analogs show strong antiparasitic activity , 4-fluorophenyl derivatives with sulfonyl groups (e.g., compound 7c) are prioritized for anticancer applications . This suggests substituent positioning significantly impacts therapeutic targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
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3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

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